CH5164840
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Overview
Description
CH5164840 is a novel heat shock protein 90 (Hsp90) inhibitor. Heat shock protein 90 is a molecular chaperone that plays a crucial role in the maturation and stability of client proteins, many of which are involved in cancer progression. By inhibiting heat shock protein 90, this compound can lead to the degradation of these oncogenic client proteins, thereby exhibiting potent antitumor activity .
Chemical Reactions Analysis
CH5164840 undergoes various chemical reactions, including binding to the N-terminal domain of heat shock protein 90 with high affinity (Kd = 0.52 nM). It exhibits strong antiproliferative activity against human cancer cell lines, such as HCT116 and NCI-N87 . The compound is orally active with a half-life of 2.64 hours and demonstrates potent antitumor efficacy .
Scientific Research Applications
CH5164840 has been extensively studied for its antitumor activity. It has shown remarkable efficacy against non-small-cell lung cancer (NSCLC) cell lines and xenograft models. The compound enhances the antitumor activity of erlotinib, a tyrosine kinase inhibitor, against epidermal growth factor receptor (EGFR)-overexpressing and erlotinib-resistant NSCLC models . Additionally, this compound has demonstrated potential in combination therapy with HER2-targeted agents against HER2-overexpressing tumors .
Mechanism of Action
CH5164840 exerts its effects by inhibiting heat shock protein 90, leading to the degradation of multiple client proteins involved in tumor progression. This inhibition disrupts various oncogenic signaling pathways, resulting in growth inhibition, cell death, and anti-angiogenesis . The compound effectively suppresses ERK signaling and abrogates the phosphorylation of Stat3, enhancing the antitumor activity of erlotinib in resistant models .
Comparison with Similar Compounds
CH5164840 is unique due to its macrocyclic structure and high binding affinity for the N-terminal domain of heat shock protein 90. Similar compounds include other heat shock protein 90 inhibitors such as ganetespib and luminespib, which also target heat shock protein 90 but may differ in their chemical structures and binding affinities . This compound’s potent antitumor activity and effectiveness in combination therapies highlight its potential as a valuable therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C19H23N5O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione |
InChI |
InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24) |
InChI Key |
OMFBVBRFVYLRQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
Canonical SMILES |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH5164840; CH-5164840; CH 5164840. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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